3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
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Overview
Description
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a compound that belongs to the benzoxazinone family.
Preparation Methods
The synthesis of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary aromatic amines, such as aniline, to form corresponding sulfonamides.
Cyclization Reactions: In the presence of bases like sodium hydride, it can undergo cyclization to form fused heterocycles.
Reduction Reactions: It can be reduced using reagents like sodium borohydride to form alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial activity against a range of bacterial and fungal strains.
Materials Science: Benzoxazinone derivatives are used in the synthesis of polymeric materials, herbicides, and optical bleaching agents.
Biological Research: It has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like COX by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique compared to other benzoxazinone derivatives due to its specific structural features and biological activities. Similar compounds include:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Known for its antimicrobial properties.
3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride: Used in the synthesis of polymeric materials and as a fluorescent dye.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(19)21-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHDQICKKWTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353593 |
Source
|
Record name | STK027832 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5759-57-9 |
Source
|
Record name | STK027832 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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